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The mammalian auditory system possesses a remarkable ability for sound detection,

characterized by high sensitivity and sharp frequency selectivity.[1] This is largely attributed to

a sophisticated mechanism known as the "cochlear amplifier," which relies on the specialized

function of outer hair cells (OHCs) within the cochlea.[1][2] The key molecular motor driving this

amplification is Prestin, a unique transmembrane protein encoded by the SLC26A5 gene.[3][4]

Prestin is densely expressed in the lateral plasma membrane of OHCs and functions as a

piezoelectric-like motor.[1][3] It undergoes rapid conformational changes in response to shifts in

membrane potential, causing the OHC to change its length—a phenomenon termed

electromotility.[5][6] This voltage-to-displacement conversion operates at microsecond speeds,

orders of magnitude faster than conventional motor proteins, providing the mechanical

feedback necessary to amplify sound-induced vibrations in the inner ear.[3][6]

Given its critical role, dysfunction or absence of Prestin leads to significant hearing impairment.

[5] Genetic mutations in the SLC26A5 gene are associated with non-syndromic hearing loss,

specifically DFNB61, an autosomal recessive disorder.[7][8] Understanding the molecular

consequences of these mutations is paramount for diagnosing hereditary deafness and for the

development of targeted therapeutic strategies. This guide provides a comprehensive technical

overview of Prestin's function, the impact of its genetic variants, and the experimental

methodologies used in its study.

The Molecular Function of Prestin
Prestin is a member of the Solute Carrier Family 26 (SLC26) of anion transporters.[4][6]

However, it has evolved a unique function, acting as a direct voltage-to-force converter rather
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than a conventional transporter.[1] Its motor activity is intrinsically linked to the movement of

intracellular anions, particularly chloride (Cl⁻), which are thought to act as extrinsic voltage

sensors.[3][4] Chloride binding to Prestin is essential for its electromotility.[4]

The functional signature of Prestin is a unique electrical property known as Non-Linear

Capacitance (NLC).[5][9] NLC is the electrical manifestation of the charge movement within the

Prestin molecule as it transitions between its "long" (depolarized) and "short" (hyperpolarized)

states.[1] The magnitude of NLC is directly proportional to the number of functional Prestin

molecules in the OHC membrane and serves as a reliable proxy for its motor activity in

experimental settings.[9][10]

Genetic Mutations in SLC26A5 and Hearing Loss
Phenotypes
Mutations in the SLC26A5 gene disrupt Prestin's structure and function, leading to impaired

OHC electromotility and, consequently, hearing loss. The primary clinical designation for this

condition is DFNB61, which is inherited in an autosomal recessive manner.[8][11] The severity

of hearing loss can range from moderate to profound and may be progressive.[8][12][13]

Animal models, particularly Prestin knockout mice (Slc26a5⁻/⁻), have been instrumental in

elucidating the protein's importance. These mice exhibit a profound hearing loss of 40-60 dB, a

loss of OHC electromotility, and a progressive degeneration of OHCs, confirming that Prestin is

essential for both cochlear amplification and OHC survival.[2][14][15][16]

Summary of Key SLC26A5 Mutations
The following table summarizes known mutations in the human SLC26A5 gene and their

observed functional and clinical consequences.
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Mutation Type
Predicted
Protein
Change

Functional
Impact (in
vitro)

Clinical
Phenotype
(Hearing
Loss)

References

IVS2-2A>G Splice Site

Abnormal

mRNA

splicing

N/A (Disrupts

normal

transcript)

Recessive

non-

syndromic

deafness.

Homozygous

patients show

severe

hearing loss.

[12][16][17]

c.209G>A Nonsense

p.W70X

(premature

stop codon)

Non-

functional

protein

expected.

Compound

heterozygous

with

p.R130S,

resulting in

moderate to

profound

hearing loss.

[8]

c.390A>C Missense p.R130S

Reduced

membrane

targeting;

significantly

slowed motor

kinetics

(reduced

NLC at high

frequencies).

Compound

heterozygous

with p.W70X,

resulting in

moderate to

profound

hearing loss.

[8][18]

c.299C>T Missense p.A100T

Reduced

NLC,

indicating

residual

motor activity.

Associated

with hearing

loss.

[19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.rti.org/publication/prestin-cochlear-motor-protein-defective-non-syndromic-hearing-loss/fulltext.pdf
https://academic.oup.com/hmg/article/12/10/1155/641774
https://pubmed.ncbi.nlm.nih.gov/12719379/
https://pubmed.ncbi.nlm.nih.gov/38431907/
https://pubmed.ncbi.nlm.nih.gov/38431907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992584/
https://www.mdpi.com/1422-0067/25/5/2759
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


c.355C>T Missense p.P119S

Reduced

NLC,

indicating

residual

motor activity.

Associated

with hearing

loss.

[19]

Experimental Protocols for Studying Prestin
Mutations
Investigating the pathogenicity of SLC26A5 variants requires a combination of in vitro and in

vivo experimental approaches.

Experimental Workflow
The general workflow for characterizing a novel SLC26A5 variant involves several key stages,

from patient identification to functional validation.
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Caption: Experimental workflow for characterizing SLC26A5 mutations.
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In Vitro Expression Systems
Human Embryonic Kidney 293 (HEK293T) cells are widely used for heterologous expression of

Prestin.[18][20][21] These cells do not endogenously express Prestin, providing a null

background to study the function of wild-type or mutant proteins.[6]

Methodology: Site-Directed Mutagenesis and Transfection

Plasmid Preparation: A mammalian expression vector (e.g., pEGFP) containing the full-

length wild-type human SLC26A5 cDNA is used as a template.

Mutagenesis: Specific point mutations are introduced into the SLC26A5 cDNA using a

commercially available site-directed mutagenesis kit, following the manufacturer's

protocol. The sequence of the entire coding region is then verified by Sanger sequencing

to ensure only the desired mutation is present.

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

[21]

Transfection: Cells are transiently transfected with the plasmid DNA (either wild-type or

mutant) using a lipid-based transfection reagent (e.g., Lipofectamine). Cells are typically

ready for analysis 24-48 hours post-transfection.[21] Successful transfection can be

confirmed by fluorescence microscopy if a fluorescent tag (like EGFP) is fused to the

Prestin protein.[20]

Electrophysiological Recording (Non-Linear
Capacitance)
Whole-cell patch-clamp recording is the gold standard for measuring Prestin's motor function

via NLC.[10][20]

Methodology: NLC Measurement

Cell Preparation: Transfected HEK293T cells are detached and transferred to a recording

chamber on an inverted microscope.[21]
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Solutions:

External Solution (in mM): 120 NaCl, 20 TEA-Cl, 2 CoCl₂, 2 MgCl₂, 10 HEPES, 5

Glucose. pH adjusted to 7.2.[20][21]

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES. pH

adjusted to 7.3.[10][20]

Recording: A glass micropipette filled with the internal solution is used to form a high-

resistance seal with a single cell. The whole-cell configuration is then established.

Data Acquisition: A patch-clamp amplifier is used. The cell capacitance is measured in

response to a series of voltage steps or a sinusoidal voltage stimulus. The voltage-

dependent component of the capacitance (NLC) is then isolated from the linear

capacitance and plotted against the membrane potential.[10]

Analysis: The resulting bell-shaped NLC curve is fitted with a Boltzmann function to derive

key parameters:

Qmax: The maximum charge moved, representing the total number of functional

motors.

V1/2 or Vpk: The voltage at which peak capacitance occurs, representing the operating

point of the motor.

α: A slope factor related to the voltage sensitivity.

Molecular Interactions and Signaling
Prestin does not function in isolation. Its trafficking to the cell membrane, stability, and

regulation are influenced by interactions with other proteins. Identifying these partners is crucial

for a complete understanding of OHC biology and potential drug targets.

Known Interacting Proteins:

VAPA (Vesicle-associated membrane protein-associated protein A): Implicated in

membrane trafficking and may facilitate the transport of Prestin to the plasma membrane.

[22]
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MAP1S (Microtubule-associated protein 1S): Binds to the STAS domain of Prestin and

increases its surface expression and functional activity.[9]

CFTR (Cystic Fibrosis Transmembrane Conductance Regulator): Physically associates

with Prestin in the OHC lateral membrane, suggesting a functional link related to chloride

homeostasis.[23]

Other Potential Partners: Co-immunoprecipitation studies have identified other proteins

involved in protein synthesis, folding, and stability, such as EEF2, HSP90AB1, and FLNA.

[24]
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Caption: Key protein interaction partners of Prestin.

Pathophysiological Mechanism and Therapeutic
Outlook
Mutations in SLC26A5 lead to hearing loss through a clear, albeit varied, pathophysiological

cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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